![molecular formula C13H11N3 B2584590 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-83-6](/img/structure/B2584590.png)
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidine derivatives have been found to have several biological activities . They have been used as inhibitors in various studies, such as the inhibition of mild steel corrosion .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine” and its derivatives can be studied using various methods such as density function theory (DFT) and molecular dynamic simulation (MD) .Chemical Reactions Analysis
The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives against mild steel corrosion in 1 mol·L-1 HCl solution was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), and electrochemical impedance spectroscopy (EIS) .Scientific Research Applications
Cyclooxygenase-2 Inhibitors
The compound has been used in the synthesis of derivatives that act as selective Cyclooxygenase-2 (COX-2) inhibitors . These inhibitors are important in the treatment of inflammation and pain, as they block the COX-2 enzyme that produces pro-inflammatory mediators . One of the synthesized compounds, 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine, showed a higher COX-2 inhibitory effect than celecoxib, a commonly used drug .
Antimicrobial Agents
“2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine” derivatives have been synthesized and evaluated for their antimicrobial activities . For example, compound 2c exhibited excellent activity against Staphylococcus aureus, a common cause of skin infections, pneumonia, and other conditions .
Antitubercular Agents
These compounds have also been evaluated for their antitubercular activities . Tuberculosis is a serious infectious disease caused by Mycobacterium tuberculosis, and new treatments are continually being sought.
Anti-inflammatory Agents
As mentioned earlier, the COX-2 inhibitory activity of these compounds makes them potential anti-inflammatory agents . Inflammation is a common response to injury or infection, and controlling it is crucial in many health conditions.
Anticancer Agents
The synthesized compounds were tested on MCF-7 breast cancer cells, and all compounds showed considerable inhibitory results . This suggests potential applications in the development of new anticancer drugs.
Corrosion Inhibitors
Imidazo[1,2-a]pyrimidine derivatives, including “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine”, have been studied for their effectiveness as corrosion inhibitors . This could have applications in various industries where metal corrosion is a concern.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-3-5-11(6-4-10)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPRTYODRQWLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine |
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